molecular formula C8H9N3O2 B13092581 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B13092581
M. Wt: 179.18 g/mol
InChI Key: DPGNJSAMQYGAKH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring, with a carboxylic acid group attached at the 5th position. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyridine derivative with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it has been shown to inhibit the activity of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival . By targeting these pathways, the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid is unique due to the presence of the carboxylic acid group at the 5th position, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H9N3O2/c12-8(13)7-5-3-9-4-11-6(5)1-2-10-7/h3-4,7,10H,1-2H2,(H,12,13)

InChI Key

DPGNJSAMQYGAKH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CN=CN=C21)C(=O)O

Origin of Product

United States

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